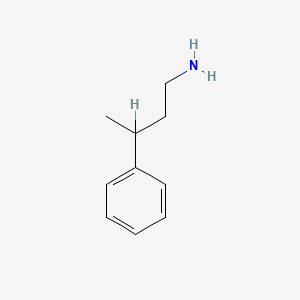

3-Phenylbutylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMCIHLESAJJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50959074 | |

| Record name | 3-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38135-56-7 | |

| Record name | γ-Methylbenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Phenylbutylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-phenylbutylamine. This document is born out of the necessity for a consolidated, in-depth resource for researchers and professionals in drug development and synthetic chemistry. This compound, a chiral primary amine, and its derivatives are of significant interest due to their structural relationship to pharmacologically active compounds. Understanding its chemical properties and mastering its structure elucidation are paramount for its application in medicinal chemistry and materials science. This guide moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing field-proven insights to empower your research and development endeavors.

Introduction to this compound: A Molecule of Interest

This compound, with the IUPAC name 3-phenylbutan-1-amine, is a chiral organic compound with the molecular formula C₁₀H₁₅N[1]. Its structure consists of a butylamine backbone with a phenyl group attached to the third carbon atom. The presence of a stereocenter at the C3 position gives rise to two enantiomers, (R)-3-phenylbutylamine and (S)-3-phenylbutylamine, a feature of critical importance in drug design and development where stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

This guide will provide a thorough examination of the chemical and physical properties of this compound, detailed methodologies for its synthesis and chiral resolution, and a comprehensive approach to its structure elucidation using modern spectroscopic techniques.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of this compound is fundamental for its handling, purification, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| CAS Number | 38135-56-7 | [1] |

| Boiling Point (estimated) | ~223-232 °C | Based on isomer data[2][3] |

| Density (estimated) | ~0.922-0.928 g/mL | Based on isomer data[2][3] |

| Appearance | Colorless liquid (predicted) | |

| Solubility | Soluble in common organic solvents. Low molar mass amines are generally soluble in water. |

Synthesis of this compound

The synthesis of this compound can be approached through several routes, yielding either the racemic mixture or, through more advanced methods, a specific enantiomer.

Racemic Synthesis via Reductive Amination

A common and efficient method for the synthesis of primary amines is the reductive amination of a corresponding ketone[4][5][6]. For this compound, this involves the reaction of 4-phenyl-2-butanone with ammonia in the presence of a reducing agent.

Workflow for Racemic Synthesis of this compound:

Figure 1: Reductive amination workflow for racemic this compound synthesis.

Experimental Protocol: Racemic Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-phenyl-2-butanone (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq.) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise. Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield racemic this compound.

Enantioselective Synthesis

For applications where a single enantiomer is required, enantioselective synthesis is the preferred route. Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective method for the asymmetric synthesis of chiral amines[7][8][9].

Figure 3: Diastereomeric salt crystallization for chiral resolution.

Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid

-

Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-(2R,3R)-tartaric acid, in the same solvent, possibly with gentle heating.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then, if necessary, in a refrigerator to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add an immiscible organic solvent (e.g., ethyl acetate). Basify the aqueous layer (pH > 10) with a strong base (e.g., 2M NaOH) to liberate the free amine.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

-

Enantiomeric Purity Determination: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 5.5).

Structure Elucidation of this compound

A combination of spectroscopic techniques is employed for the unambiguous structure elucidation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 5H | Aromatic protons (C₆H₅) |

| ~2.7-2.9 | m | 1H | Methine proton (CH) |

| ~2.6-2.8 | t | 2H | Methylene protons (CH₂-N) |

| ~1.7-1.9 | m | 2H | Methylene protons (CH₂-CH) |

| ~1.2-1.3 | d | 3H | Methyl protons (CH₃) |

| ~1.1-1.3 | br s | 2H | Amine protons (NH₂) |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~146-148 | Quaternary aromatic carbon |

| ~128-129 | Aromatic CH |

| ~126-127 | Aromatic CH |

| ~42-44 | Methylene carbon (CH₂-N) |

| ~38-40 | Methylene carbon (CH₂-CH) |

| ~36-38 | Methine carbon (CH) |

| ~21-23 | Methyl carbon (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are characteristic of a primary amine and an aromatic ring.[5][12][13]

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3250 | Medium, two bands | N-H stretching (primary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2960-2850 | Strong | Aliphatic C-H stretching |

| ~1650-1580 | Medium | N-H bending (scissoring) |

| ~1600, 1495, 1450 | Medium to weak | Aromatic C=C stretching |

| ~1250-1020 | Medium | C-N stretching |

| ~910-665 | Broad, strong | N-H wagging |

| ~760-700 and ~700-690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragments resulting from the cleavage of bonds adjacent to the amine and phenyl groups.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): m/z = 149

-

Benzylic Cleavage: A prominent peak at m/z = 105, corresponding to the [C₈H₉]⁺ fragment, resulting from the cleavage of the C-C bond between C2 and C3.

-

α-Cleavage: A peak at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment, is a characteristic fragmentation for primary amines.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

To determine the enantiomeric excess (ee) of a chiral sample of this compound, chiral HPLC is the method of choice. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by indirect separation after derivatization with a chiral derivatizing agent (CDA).[14][15][16][17][18][19]

Workflow for Chiral HPLC Analysis after Derivatization:

Figure 4: Chiral HPLC analysis workflow using a chiral derivatizing agent.

Experimental Protocol: Derivatization with Marfey's Reagent for Chiral HPLC Analysis

-

Derivatization: In a small vial, dissolve a sample of the enantiomerically enriched or racemic this compound in a suitable solvent (e.g., acetone). Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone and a base (e.g., triethylamine).[15][20] Heat the mixture gently to facilitate the reaction.

-

Sample Preparation: After the reaction is complete, the sample can be directly diluted with the mobile phase for HPLC analysis.

-

HPLC Analysis: Inject the derivatized sample onto a standard reversed-phase HPLC column (e.g., C18). The diastereomeric derivatives will be separated.

-

Detection and Quantification: Use a UV detector to monitor the elution of the diastereomers. The enantiomeric excess can be calculated from the integrated peak areas of the two diastereomers.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties, synthesis, chiral resolution, and structure elucidation of this compound. By offering detailed protocols and explaining the rationale behind experimental choices, we aim to equip researchers and drug development professionals with the necessary knowledge to effectively work with this important chiral amine. The methodologies presented herein are designed to be robust and adaptable, serving as a solid foundation for further research and application of this compound and its derivatives.

References

-

Stenutz, R. (n.d.). 3-amino-1-phenylbutane. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

ChemBK. (n.d.). 3-amino-1-phenylbutane. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-phenylbutan-1-amine. Retrieved from [Link]

-

MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

-

MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.

- Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems.

-

ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-3-phenylbutanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-N-phenylbutanimidic acid. Retrieved from [Link]

-

Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Separations Using Marfey's Reagent. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

SpectraBase. (n.d.). N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylbutanamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Retrieved from [Link]

-

Stenutz, R. (n.d.). 3-methyl-1-phenylbutan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Retrieved from [Link]

-

ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

-

Asian Journal of Chemistry. (2011). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Retrieved from [Link]

Sources

- 1. This compound | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-amino-1-phenylbutane [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. hmdb.ca [hmdb.ca]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 16. asianpubs.org [asianpubs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey’s Reagents - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Phenylbutylamine vs (R)-3-Phenylbutylamine stereochemistry

An In-Depth Technical Guide to the Stereochemistry of (S)- and (R)-3-Phenylbutylamine

Authored by: Gemini, Senior Application Scientist

Abstract

The principle of chirality is fundamental to modern drug development and chemical synthesis, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. 3-Phenylbutylamine, a chiral amine, exists as two non-superimposable mirror images, the (S) and (R) enantiomers. While sharing identical physical and chemical properties in an achiral environment, their physiological effects and interactions with other chiral molecules can differ profoundly. This technical guide provides an in-depth exploration of the stereochemistry of (S)- and (R)-3-Phenylbutylamine, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the stereoselective synthesis, analytical discrimination, and the pharmacological implications of their distinct stereochemistry, grounded in field-proven insights and authoritative references.

The Foundation: Chirality in Phenylalkylamines

A molecule is chiral if it is non-superimposable on its mirror image.[1] The most common source of chirality in molecules like this compound is a stereocenter, typically a carbon atom bonded to four different substituents. The two resulting isomers are called enantiomers.

The Cahn-Ingold-Prelog (CIP) convention is used to assign the absolute configuration of a stereocenter as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left). For this compound (also known as 3-phenylbutan-1-amine[2]), the stereocenter is the carbon atom at the 3-position, which is bonded to a hydrogen atom, a methyl group, a phenyl group, and an ethylamine group.

The significance of stereochemistry cannot be overstated, particularly in pharmacology. The enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles because biological systems—enzymes, receptors, and other proteins—are themselves chiral.[3] This necessitates the development of stereoselective analytical methods to ensure the enantiomeric purity of drug substances.[3]

Physicochemical Properties

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction lies in their interaction with plane-polarized light and other chiral entities.

| Property | (S)-3-Phenylbutylamine | (R)-3-Phenylbutylamine | Justification |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₅N | Identical composition.[2][4] |

| Molecular Weight | 149.23 g/mol | 149.23 g/mol | Identical composition.[2][4] |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation value would be determined experimentally. |

| Boiling Point | Identical | Identical | Achiral physical properties are the same for enantiomers. |

| Solubility (in achiral solvent) | Identical | Identical | Achiral physical properties are the same for enantiomers. |

Stereoselective Synthesis Strategies

The production of a single enantiomer, or an enantiomerically enriched mixture, is a critical challenge in chemical synthesis. Manufacturing processes that produce a 1:1 mixture (a racemate) require subsequent separation, where one enantiomer may be considered an impurity or waste.[5] Modern strategies focus on stereoselective synthesis to produce the desired homochiral drug efficiently.[5]

There are two primary pathways to obtaining an enantiomerically pure chiral amine:

-

Asymmetric Synthesis: Directly synthesizing the target enantiomer.

-

Chiral Resolution: Separating a racemic mixture.

Caption: Pathways to Enantiomerically Pure this compound.

Biocatalytic Asymmetric Synthesis

A highly attractive and sustainable strategy for producing chiral amines is the use of enzymes. Transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones.[6]

A multi-enzymatic cascade system has been reported for the synthesis of (S)-3-amino-1-phenylbutane ((S)-3-APB) from 4-phenyl-2-butanone.[6] This system couples a transaminase from Chromobacterium violaceum (CviTA) or Vibrio fluvialis (VflTA) with a pyruvate decarboxylase (PDC).

-

Causality: The transamination reaction is often limited by an unfavorable thermodynamic equilibrium. By introducing PDC, the pyruvate by-product is converted into acetaldehyde and CO₂, which are volatile. This in situ by-product removal shifts the equilibrium towards the product, dramatically enhancing the reaction conversion and yield.[6] Under optimized conditions (30 °C and a 20-fold excess of the amine donor, L-alanine), yields greater than 60% with high stereoselectivity for (S)-3-APB (around 90% enantiomeric excess, ee) were achieved.[6]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution remains a robust and industrially viable method. It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.

Chiral amines themselves are valuable resolving agents. For instance, (S)-3-methyl-2-phenylbutylamine is a versatile agent used to resolve various racemic carboxylic acids, such as (S)-Ibuprofen and (S)-Naproxen.[7][8][9] The reciprocal process, using a chiral acid to resolve racemic this compound, follows the same principle.

Analytical Methodologies for Enantiomeric Discrimination

Accurate determination of enantiomeric purity is critical. The most powerful and widely used techniques for separating and quantifying enantiomers are chromatographic.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for enantioseparation.[3][11] The primary approach involves using a Chiral Stationary Phase (CSP). A CSP is a solid support with a chiral selector immobilized on its surface that interacts differently with each enantiomer, leading to their separation.[10]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose tris(phenylcarbamates), are broadly applicable for a diverse range of compounds, including chiral amines.[3][12]

| Technique | Principle | Key Advantages | Common CSPs for Amines |

| Direct Chiral HPLC | Differential interaction with a solid chiral stationary phase in a liquid mobile phase.[10] | Robust, widely applicable, excellent for analytical and preparative scale. | Polysaccharide-based (e.g., Chiralpak® series), Cyclofructan-based.[3][13] |

| Indirect Chiral HPLC | Derivatization of enantiomers with a chiral agent to form diastereomers, which are then separated on a standard achiral column. | Can be used when direct methods fail; may enhance detection. | Chiral derivatizing agents (e.g., Mosher's acid chloride). |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[13] It uses a supercritical fluid, typically CO₂, as the main component of the mobile phase. SFC often provides faster separations and reduced solvent consumption compared to HPLC.[13] For primary amines, SFC using a cyclofructan-based CSP with a methanol modifier and specific additives has shown excellent selectivity and improved peak shapes compared to normal-phase HPLC.[13]

Spectroscopic Methods

While chromatography physically separates enantiomers, spectroscopic techniques can determine enantiomeric excess (ee) without separation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent, the NMR signals for the two enantiomers can be resolved.[10] More recently, novel ¹⁹F-labeled probes have been developed for the chiral discrimination of amines, offering high sensitivity.[14]

-

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light, a property unique to chiral molecules. The resulting spectrum is characteristic for each enantiomer and can be used to determine their relative amounts.

Caption: A typical workflow for determining enantiomeric purity via chiral chromatography.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a self-validating system for the analysis of this compound enantiomers.

Objective: To separate and quantify the (S) and (R) enantiomers of this compound to determine enantiomeric purity.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[10]

Materials:

-

Racemic this compound standard

-

(S)-3-Phenylbutylamine and/or (R)-3-Phenylbutylamine reference standards (if available)

-

Chiral Stationary Phase Column: Chiralpak® IE or similar polysaccharide-based CSP.[12]

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

Additive: Diethylamine (DEA)

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase of n-Hexane/IPA (e.g., 90:10 v/v) containing 0.1% DEA.

-

Causality: The apolar n-hexane and more polar IPA are used to elute the compound. The ratio is critical for achieving optimal retention and resolution. The basic additive (DEA) is crucial for obtaining good peak shape and preventing peak tailing for basic analytes like amines by masking residual acidic silanols on the silica support.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Conditions:

-

System Suitability Test (SST) - Protocol Validation:

-

Inject the racemic standard six times consecutively.

-

Trustworthiness: The SST ensures the chromatographic system is performing correctly. The key parameters are:

-

Resolution (Rs): The resolution between the two enantiomer peaks should be > 1.5. This confirms the column is capable of separating the enantiomers.

-

Tailing Factor (Tf): Should be ≤ 2.0 for each peak. This ensures good peak symmetry.

-

Relative Standard Deviation (%RSD): The %RSD for the peak areas of six replicate injections should be ≤ 2.0%. This demonstrates the precision of the system.

-

-

-

Analysis and Identification:

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

If a pure enantiomer standard is available, inject it to confirm the peak identity (which peak is R and which is S).

-

Inject the unknown sample.

-

-

Quantification:

-

Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (ee%) using the formula: ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] × 100

-

The Pharmacological Dichotomy of Enantiomers

The core reason for this rigorous stereochemical scrutiny is the differential biological activity of enantiomers. One enantiomer of a drug may be a potent therapeutic agent, while the other could be inactive, less active, or even responsible for adverse effects.[3]

While specific pharmacological data for the individual enantiomers of this compound are not extensively detailed in the public domain, the principle can be illustrated by structurally related phenylalkylamines. For many of these compounds, the mechanism of action involves interaction with monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15]

For example, in other chiral compounds, one enantiomer can act as a potent receptor agonist while the other is an antagonist.[16] This agonist/antagonist relationship at the same receptor by a pair of enantiomers highlights the exquisite stereoselectivity of biological targets.[16] The specific three-dimensional arrangement of functional groups is critical for the precise interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) that govern binding affinity and subsequent biological response.

Conclusion

The stereochemistry of this compound is a microcosm of the challenges and opportunities in modern chemical and pharmaceutical science. The (S) and (R) enantiomers, while chemically identical in many respects, are distinct entities in the chiral environments of biological systems and analytical instrumentation. A thorough understanding of their stereoselective synthesis, the principles of their analytical separation, and their potential for differential pharmacology is essential. For professionals in drug development and research, mastering the concepts and techniques presented in this guide is not merely an academic exercise but a prerequisite for the creation of safer, more effective, and precisely targeted chemical agents.

References

- A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines. (n.d.). BenchChem.

- A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation. (n.d.). BenchChem.

- (S)-3-Methyl-2-phenylbutylamine. (n.d.). BOC Sciences.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International.

- ChiPros Chiral Amines. (n.d.). Sigma-Aldrich.

- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec.

- Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. (2024). Analytical Chemistry.

- Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.

- Chiral Amines. (n.d.). Alfa Chemistry.

- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH.

- Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (n.d.). MDPI.

- This compound | 38135-56-7. (n.d.). BenchChem.

- (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. (n.d.). ACS Publications.

- Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. (n.d.). PubMed.

- (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. (2002). Semantic Scholar.

- This compound. (n.d.). PubChem - NIH.

- (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. (n.d.). ACS Publications.

- The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide. (n.d.). BenchChem.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.

- Chiral HPLC Separations. (n.d.). Phenomenex.

- Chiral Drug Separation. (n.d.).

- Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e- and f-oxide-bridged phenylmorphans. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. This compound | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 38135-56-7 | Benchchem [benchchem.com]

- 5. vapourtec.com [vapourtec.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Phenylbutylamine synthesis pathways and starting materials

An In-Depth Technical Guide to the Synthesis of 3-Phenylbutylamine: Pathways, Starting Materials, and Modern Methodologies

Abstract

This compound is a valuable primary amine that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural motif is present in various biologically active molecules, making its efficient and stereoselective synthesis a topic of significant interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, including classical chemical transformations and modern biocatalytic approaches. We will delve into the strategic selection of starting materials, compare the merits of different synthetic routes such as reductive amination and reduction of nitro compounds, and explore methodologies for achieving enantiopurity through asymmetric synthesis and chiral resolution. Each section is grounded in established chemical principles, offering detailed experimental protocols and mechanistic insights to provide a field-proven resource for scientists in the field.

Introduction

The synthesis of chiral amines is a cornerstone of medicinal chemistry. This compound, with its chiral center at the C3 position, represents a common structural element whose enantiomers can exhibit vastly different pharmacological activities. The IUPAC name for this compound is 3-phenylbutan-1-amine[1]. The development of robust, scalable, and stereocontrolled methods for its synthesis is therefore of paramount importance. Traditional synthetic methods often produce a racemic mixture, necessitating subsequent resolution steps that inherently discard at least 50% of the material[2]. Consequently, modern synthetic chemistry has increasingly focused on asymmetric strategies that can directly generate the desired enantiomer in high purity. This guide will explore both the foundational, reliable methods and the cutting-edge enzymatic techniques that define the current landscape of this compound synthesis.

Key Starting Materials

The selection of an appropriate starting material is the most critical decision in planning a synthetic route, as it dictates the subsequent reaction steps, overall yield, and economic viability of the process. The most common precursors for this compound are readily accessible and can be converted to the target molecule via well-established transformations.

| Starting Material | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 4-Phenyl-2-butanone | Benzylacetone | C₁₀H₁₂O | 148.20 | Colorless liquid, common precursor for reductive amination.[3][4] |

| 3-Phenylbutanoic Acid | β-Methylhydrocinnamic acid | C₁₀H₁₂O₂ | 164.20 | Crystalline solid or liquid, precursor for rearrangement-based syntheses.[5][6] |

| 1-Nitro-3-phenylbutane | - | C₁₀H₁₃NO₂ | 179.22 | Precursor for direct reduction to the primary amine.[7] |

Major Synthetic Pathways

Several distinct strategies exist for the synthesis of this compound. The choice of pathway often depends on the desired scale, available equipment, and, most importantly, the requirement for stereochemical control.

Reductive Amination of 4-Phenyl-2-butanone

Reductive amination is arguably the most versatile and widely employed method for synthesizing amines.[8] The process involves two key stages: the formation of an imine intermediate from the reaction of a ketone (4-phenyl-2-butanone) with an amine source, followed by the reduction of the C=N double bond to yield the final amine.[9]

This approach typically uses ammonia as the nitrogen source to generate the primary amine. The choice of reducing agent is critical and influences the reaction conditions and selectivity.

Causality Behind Experimental Choices:

-

Amine Source: Ammonium acetate is often used as a convenient solid source of ammonia in the laboratory, simplifying handling.

-

Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and mild reducing agent suitable for reducing the imine intermediate.[9] More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly useful as they can selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone, allowing for a one-pot reaction.[10] Catalytic hydrogenation over palladium, platinum, or Raney Nickel is another powerful method, especially for large-scale industrial applications, as it avoids stoichiometric metal hydride waste.[7]

Experimental Protocol: Reductive Amination using Sodium Borohydride

-

Imine Formation: In a round-bottom flask, dissolve 4-phenyl-2-butanone (1.0 eq) and ammonium acetate (3-5 eq) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[9]

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.[9]

-

Reaction Monitoring & Quench: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once complete, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

-

Workup: Wash the aqueous solution with diethyl ether to remove any unreacted ketone. Basify the aqueous layer with a concentrated NaOH solution to a pH >12.[9]

-

Extraction & Purification: Extract the product into an organic solvent such as diethyl ether or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation.[9]

Workflow Visualization

A modern and highly efficient approach to chiral amines is through biocatalysis, using enzymes such as transaminases (TAs).[11][12] This method offers exceptional stereoselectivity, often producing the target enantiomer with very high enantiomeric excess (ee), and operates under mild, environmentally friendly aqueous conditions.

Causality Behind Experimental Choices:

-

Enzyme Selection: Transaminases are chosen for their ability to transfer an amino group from an amine donor (like L-alanine or isopropylamine) to a prochiral ketone acceptor (4-phenyl-2-butanone).[11] Different TAs (e.g., from Chromobacterium violaceum or Vibrio fluvialis) can produce opposite enantiomers, allowing access to either (R)- or (S)-3-phenylbutylamine.[11]

-

Equilibrium Shift: The transamination reaction is reversible and often has an unfavorable equilibrium.[11][13] To drive the reaction towards product formation, a strategy to remove the pyruvate by-product is essential. A common and effective method is to couple the TA with a pyruvate decarboxylase (PDC) enzyme, which converts pyruvate into acetaldehyde and CO₂, both of which are volatile and can be removed from the reaction medium.[11][12] This in-situ by-product removal dramatically enhances the conversion and final yield.[11]

Experimental Protocol: Multi-Enzymatic Synthesis of (S)-3-Phenylbutylamine

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 150 mM potassium phosphate, pH 7.5) containing the required cofactors: pyridoxal-5'-phosphate (PLP, 1 mM), thiamine pyrophosphate (TPP, 0.1 mM), and MgCl₂ (0.1 mM).[11]

-

Addition of Reagents: Add 4-phenyl-2-butanone (10 mM) as the substrate and a large excess of L-alanine (e.g., 20-fold excess, 200 mM) as the amine donor.[11]

-

Enzyme Addition: Add the cell lysate containing the transaminase (e.g., CviTA, 5% v/v) and the pyruvate decarboxylase (PDC, 25% v/v).[11]

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30 °C) with agitation for 8-24 hours.[11] The optimal temperature is a balance between reaction rate and enzyme stability.[11]

-

Monitoring and Workup: Monitor the formation of this compound by HPLC. Once the reaction is complete, deactivate the enzymes by acidifying the mixture. The product can then be isolated using standard extraction procedures as described in the classical method.

Quantitative Data Comparison

| Transaminase System | Temperature (°C) | Amine Donor Excess | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| CviTA-PDC | 30 | 20-fold | >60 | 92.0% (S) | [11] |

| VflTA-PDC | 30 | 20-fold | >60 | 89.3% (S) | [11] |

Enzymatic Cascade Visualization

Reduction of 1-Nitro-3-phenylbutane

The reduction of a nitro group is a fundamental and reliable method for the synthesis of primary amines.[7] This pathway involves the initial synthesis of 1-nitro-3-phenylbutane, which is then reduced to the target amine.

Causality Behind Experimental Choices:

-

Precursor Synthesis: The nitro precursor can be synthesized via methods like the reaction of a corresponding halide with sodium nitrite.[7]

-

Reduction Method: Catalytic hydrogenation is the most common and efficient method for nitro group reduction. Catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are highly effective. The reaction is typically carried out under a pressurized atmosphere of hydrogen gas in a solvent like ethanol.[7] This method is clean, high-yielding, and avoids the use of metal-based reducing agents that create stoichiometric waste.

Experimental Protocol: Catalytic Hydrogenation of 1-Nitro-3-phenylbutane

-

Setup: To a hydrogenation vessel, add 1-nitro-3-phenylbutane (1.0 eq) dissolved in ethanol.

-

Catalyst Addition: Carefully add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then fill with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by distillation.

Transformation Visualization

Chiral Resolution of Racemic this compound

When an asymmetric synthesis is not feasible or desired, racemic this compound can be separated into its individual enantiomers through chiral resolution. This classical technique relies on the principle of converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[2]

Causality Behind Experimental Choices:

-

Resolving Agent: The most common method involves reacting the racemic amine with a chiral acid to form a pair of diastereomeric salts.[2] Common resolving agents include enantiomerically pure tartaric acid, mandelic acid, or camphorsulfonic acid.[2][14] The choice of agent is often empirical, and several may be screened to find one that provides well-defined crystals with one of the diastereomeric salts.

-

Solvent: The solvent system is critical. The goal is to find a solvent in which one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution selectively.

Experimental Protocol: Resolution using Tartaric Acid

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent like methanol or ethanol. In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 eq) of an enantiomerically pure resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, with gentle heating if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

-

Liberation of the Amine: Dissolve the isolated diastereomeric salt in water and basify with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extraction: Extract the liberated, now enantiomerically enriched, amine with an organic solvent. Dry the organic layer and remove the solvent to yield the pure enantiomer. The enantiomeric excess can be determined by chiral HPLC or NMR.

Chiral Resolution Workflow

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Advantages | Key Disadvantages | Stereocontrol |

| Classical Reductive Amination | 4-Phenyl-2-butanone | High yield, versatile, reliable, scalable. | Produces a racemic mixture, requires a separate resolution step for chiral product. | None (Racemic) |

| Biocatalytic Transamination | 4-Phenyl-2-butanone | Excellent enantioselectivity, mild/green conditions, high atom economy. | Requires specialized enzymes, equilibrium can be unfavorable.[11][13] | Excellent (Asymmetric) |

| Nitro-Compound Reduction | 1-Nitro-3-phenylbutane | High yield, clean reaction (catalytic hydrogenation).[7] | Precursor may not be as readily available, produces a racemic mixture. | None (Racemic) |

| Chiral Resolution | Racemic Amine | Established and reliable technique for separating enantiomers. | Theoretical max yield of 50% for one enantiomer, can be labor-intensive.[2] | Excellent (Separation) |

Conclusion

The synthesis of this compound can be achieved through several effective pathways, each with distinct advantages and limitations. Classical methods, such as the reductive amination of 4-phenyl-2-butanone and the reduction of nitro-precursors, remain robust and scalable options for producing the racemic compound. However, for applications in modern drug development where enantiopurity is critical, asymmetric synthesis via biocatalytic transamination represents the state-of-the-art. This approach not only provides direct access to the desired enantiomer in high purity but also aligns with the principles of green chemistry by operating under mild, aqueous conditions. For cases where racemic material is produced, classical chiral resolution remains an indispensable tool. The choice of the optimal synthetic route will ultimately be guided by the specific project requirements, balancing factors of stereochemical control, scalability, cost, and environmental impact.

References

-

Brenna, E., Fuganti, C., Gatti, F. G., Passoni, M., & Serra, S. (2003). Enantioselective synthesis of benzylic stereocentres via Claisen rearrangement of enantiomerically pure allylic alcohols: preparation of (R)- and (S)-3-methyl-2-phenylbutylamine. Tetrahedron: Asymmetry, 14(16), 2401-2406. [Link]

-

American Chemical Society Publications. (2002). (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids. Organic Process Research & Development, 6(3), 291–296. [Link]

-

Gómez de Santos, P., Ríos-Lombardía, N., de la Fuente, M. J., Morales, S., González-Sabín, J., & Morís, F. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(11), 3378. [Link]

-

MDPI. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

-

ResearchGate. (2021). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl 2-butanone (4-PB) and L-Alanine catalyzed by the TA-PDC cascade process. [Link]

-

MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. [Link]

-

ResearchGate. (n.d.). Bioamination of 4-phenyl-2-butanone in batch reactions catalysed by soluble TsRTA. [Link]

-

Web Pages. (n.d.). 6. Grignard Reaction. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

University of Missouri–St. Louis. (2012). Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015962, this compound. [Link]

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20724, 3-Phenylbutyric acid. [Link]

-

Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]

-

ChemBK. (2024). 4-Phenyl-2-butanone. [Link]

-

Apicule. (n.d.). (3S)-3-phenylbutanoic acid (CAS No: 772-15-6). [Link]

Sources

- 1. This compound | C10H15N | CID 3015962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. alkalisci.com [alkalisci.com]

- 5. 3-Phenylbutyric acid | C10H12O2 | CID 20724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apicule.com [apicule.com]

- 7. This compound | 38135-56-7 | Benchchem [benchchem.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. onyxipca.com [onyxipca.com]

An In-Depth Technical Guide to the Potential Biological Activities of 3-Phenylbutylamine Derivatives

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration of the 3-phenylbutylamine scaffold. This seemingly simple structural motif, an isomer of the more extensively studied phenethylamines and amphetamines, holds significant, and perhaps underappreciated, potential for the development of novel therapeutics. Our journey through this guide will be one of scientific inquiry, grounded in established principles and cutting-edge research. We will dissect the nuanced structure-activity relationships, explore diverse biological targets, and provide actionable experimental protocols to empower your own investigations. This document is not merely a recitation of facts but a strategic guide designed to illuminate the path from chemical structure to biological function, fostering innovation in the pursuit of new medicines.

The this compound Core: A Foundation for Diverse Pharmacological Activity

The this compound backbone, characterized by a phenyl group attached to the third carbon of a butylamine chain, provides a unique spatial arrangement of aromatic and amine functionalities. This structure serves as a versatile template for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. Unlike its close relatives, where the phenyl group is closer to the amine, the this compound structure offers a different conformational landscape, potentially leading to altered interactions with biological targets.

The primary amine group is a key reactive center, allowing this compound to act as both a nucleophile and a base, facilitating the synthesis of a wide array of derivatives.[1] The lipophilic phenyl ring and the polar amine group create a molecule with amphiphilic character, a crucial feature for crossing biological membranes, including the blood-brain barrier, which is essential for centrally acting agents.

Primary Biological Targets: Modulating Monoaminergic Systems

The structural similarity of this compound derivatives to endogenous monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—predicts their primary sphere of biological influence to be the monoaminergic systems within the central nervous system (CNS). Research into related compounds, such as phenethylamines and amphetamines, has established that these systems are indeed the principal targets.[2][3] The primary mechanisms of action revolve around the modulation of monoamine transporters and enzymes.

Interaction with Monoamine Transporters (DAT, NET, SERT)

The dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are critical for regulating neurotransmitter levels in the synaptic cleft by facilitating their reuptake into the presynaptic neuron.[2] Inhibition of these transporters prolongs the action of the respective neurotransmitters, a mechanism central to the therapeutic effects of many antidepressants and stimulants.

This compound derivatives have the potential to act as inhibitors or substrates for these transporters. The nature and potency of this interaction are heavily influenced by the substitution patterns on the phenyl ring, the alkyl chain, and the amine group.

While direct and extensive SAR studies on a wide range of this compound derivatives are not as abundant as for other phenethylamines, we can extrapolate key principles from related compound classes and the available data:

-

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical for affinity and selectivity. For instance, in related phenylethylamines, substitution at the para-position can significantly influence potency.[4] Halogenation or the addition of small alkyl or alkoxy groups can modulate binding to the transporter proteins.

-

Alkyl Chain Modification: The length and branching of the alkyl chain are crucial determinants of activity. The four-carbon chain of this compound distinguishes it from the shorter chains of phenethylamine and amphetamine, which can alter the binding pose within the transporter.

-

N-Substitution: Modification of the primary amine to a secondary or tertiary amine can have profound effects on activity. N-methylation and the addition of larger alkyl or aryl groups can shift the selectivity profile between DAT, NET, and SERT. For example, in some phenethylamine series, N-methylation can enhance potency.

Table 1: Representative Monoamine Transporter Inhibition Data for Phenylalkylamine Derivatives

| Compound Class | Derivative Example | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Phenylpropylamine | 3-(p-Trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine | 13,000 | 9,500 | 55 | [5] |

| Benztropine Analogue | N-(4-phenyl-n-butyl)-3α-(bis[4-fluorophenyl]methoxy)tropane | High Affinity | Moderate Affinity | Low Affinity | [1] |

| Phenylcyclobutylamide | Sibutramine Metabolite | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | [6] |

Note: This table includes data from structurally related compounds to illustrate the potential range of activities for this compound derivatives, as direct comprehensive data for this specific class is limited.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO increases the intracellular concentrations of these neurotransmitters, making more available for release. The phenethylamine scaffold is a known pharmacophore for MAO inhibitors.[3]

It is plausible that certain this compound derivatives could exhibit inhibitory activity against MAO-A or MAO-B. The selectivity for each isoform would likely be dictated by the specific substitution patterns. For example, studies on other classes of compounds have shown that small, specific substitutions can confer high selectivity for MAO-B.[8][9]

Potential Therapeutic Applications

The modulation of monoaminergic systems by this compound derivatives suggests their potential utility in a range of neurological and psychiatric disorders.

Antidepressant and Anxiolytic Agents

The ability to inhibit the reuptake of serotonin and/or norepinephrine is a hallmark of many antidepressant medications.[10][11] Derivatives of this compound that selectively inhibit SERT or are dual SERT/NET inhibitors could represent novel antidepressant candidates. Indeed, some drugs classified as phenylbutylamine derivatives are used as selective serotonin reuptake inhibitors (SSRIs).[10][11]

CNS Stimulants and Agents for ADHD

Inhibition of dopamine and norepinephrine reuptake is the primary mechanism of action for many CNS stimulants used to treat Attention-Deficit/Hyperactivity Disorder (ADHD).[4] this compound derivatives with potent DAT and NET inhibitory activity could be explored for this indication. The balance between DAT and NET inhibition is a critical factor in determining the therapeutic profile and abuse potential of such compounds.

Neuroprotective Agents

Inhibition of MAO-B has been shown to have neuroprotective effects, particularly in the context of Parkinson's disease, by preventing the breakdown of dopamine in the brain.[8] this compound derivatives that are selective MAO-B inhibitors could therefore be investigated as potential disease-modifying agents in neurodegenerative disorders.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activities of novel this compound derivatives, a systematic approach employing validated in vitro assays is essential. The following protocols provide a framework for the initial pharmacological characterization of these compounds.

Workflow for In Vitro Characterization

Caption: Workflow for the in vitro biological evaluation of this compound derivatives.

Step-by-Step Methodologies

Objective: To determine the binding affinity (Ki) of test compounds for DAT, NET, and SERT.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the transporter expressed in cell membranes.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram or [³H]paroxetine (for SERT).

-

Test compounds (this compound derivatives) at various concentrations.

-

Non-specific binding inhibitors: Benztropine (for DAT), desipramine (for NET), fluoxetine (for SERT).

-

Assay buffer (e.g., Tris-HCl with appropriate salts).

-

96-well filter plates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Plate Preparation: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at a range of concentrations.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of the respective non-specific inhibitor.

-

Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (IC50) of test compounds to inhibit the uptake of dopamine, norepinephrine, or serotonin into cells.

Principle: This assay measures the ability of a test compound to block the transport of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

-

HEK293 or other suitable cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

-

Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compounds at various concentrations.

-

Uptake buffer (e.g., Krebs-HEPES buffer).

-

Lysis buffer (e.g., 1% SDS).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell Preparation: Plate the transporter-expressing cells in 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature.

-

Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake.

-

Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at room temperature or 37°C.

-

Uptake Termination: Rapidly aspirate the buffer and wash the cells with ice-cold uptake buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells with lysis buffer.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor. Subtract non-specific uptake from all values. Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the design of novel CNS-active agents. The insights from related chemical classes strongly suggest that derivatives of this core structure are likely to interact with key targets in the monoaminergic systems, including transporters and metabolic enzymes. The versatility of this scaffold allows for a wide range of chemical modifications, providing a rich chemical space to explore for compounds with desired potency, selectivity, and pharmacokinetic properties.

Future research should focus on the systematic synthesis and pharmacological evaluation of a diverse library of this compound derivatives. This will enable the development of robust structure-activity relationships specific to this chemical class. Such studies will be instrumental in identifying lead compounds for further optimization and preclinical development for the treatment of depression, ADHD, and other neurological disorders. The experimental protocols outlined in this guide provide a solid foundation for these endeavors. It is through such rigorous and systematic investigation that the full therapeutic potential of this compound derivatives will be realized.

References

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry. [Link]

-

Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. Journal of Medicinal Chemistry. [Link]

-

A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports. [Link]

-

Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission. Progress in Neuro-psychopharmacology & Biological Psychiatry. [Link]

-

A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Monoamine transporter substrate structure-activity relationships. ResearchGate. [Link]

-

Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Osaka University. [Link]

-

EST 10 Tablet: View Uses, Side Effects, Price and Substitutes | 1mg. 1mg. [Link]

-

PHENYLCYCLOBUTYLAMIDE DERIVATIVES AND THEIR STEREOISOMERS, THE PREPARING PROCESSES AND THE USES THEREOF. European Patent Office. [Link]

-

Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

-

NexITO 10 Tablet: View Uses, Side Effects, Price and Substitutes | 1mg. 1mg. [Link]

-

This compound | C10H15N | CID 3015962. PubChem. [Link]

-

Design, synthesis and biological evaluation of N,N-3-phenyl-3-benzylaminopropanamide derivatives as novel cholesteryl ester transfer protein inhibitor. Bioorganic & Medicinal Chemistry. [Link]

-

Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules. [Link]

-

A new series of 3-phenylcoumarins as potent and selective MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H15N) [pubchemlite.lcsb.uni.lu]

- 7. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 9. A new series of 3-phenylcoumarins as potent and selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1mg.com [1mg.com]

Preliminary Studies on the Mechanism of Action of 3-Phenylbutylamine: An In-Depth Technical Guide

Introduction

3-Phenylbutylamine is a substituted phenethylamine derivative with a structural backbone shared by a wide array of neuroactive compounds. The phenethylamine class is renowned for its diverse pharmacological activities, primarily centered on the modulation of monoamine neurotransmitter systems, including dopamine, norepinephrine, and serotonin.[1][2] Compounds within this family can act as neurotransmitter releasing agents, reuptake inhibitors, or receptor agonists, leading to a spectrum of effects ranging from central nervous system stimulation to hallucinogenic properties.[2][[“]][4]

Given the structural similarity of this compound to known psychoactive agents, it is hypothesized that its mechanism of action will involve interaction with monoamine transporters and/or receptors. This guide outlines a series of preliminary studies designed to elucidate the pharmacological profile of this compound. The proposed research plan is structured to first identify its molecular targets and subsequently characterize its neurochemical and in vivo effects. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for a comprehensive preliminary investigation.

Part 1: In Vitro Target Identification and Affinity Profiling

The initial phase of investigation focuses on identifying the molecular targets of this compound through a series of in vitro binding assays. This approach will determine the compound's affinity for key proteins involved in neurotransmission, providing the first clues to its potential mechanism of action.

Rationale for Target Selection

Based on the phenethylamine scaffold, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] Additionally, the trace amine-associated receptor 1 (TAAR1) is a key target for many phenethylamines, mediating some of their characteristic effects.[[“]][4] A broader screening against a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes will also be conducted to identify any off-target interactions and to build a comprehensive selectivity profile.

Experimental Workflow: Radioligand Binding Assays

The following workflow outlines the process for determining the binding affinity of this compound for DAT, NET, and SERT.

Figure 1: Workflow for Radioligand Binding Assay.

Step-by-Step Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Utilize commercially available cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

-

Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Presentation

| Target | Radioligand | Ki (nM) of this compound |

| hDAT | [³H]WIN 35,428 | 150 |

| hNET | [³H]Nisoxetine | 85 |

| hSERT | [³H]Citalopram | >10,000 |

| hTAAR1 | [³H]S-4-C-M-PEA | 250 |

Part 2: In Vitro Functional Characterization

Following the identification of molecular targets, the next step is to determine the functional activity of this compound at these sites. This involves assessing its ability to either inhibit neurotransmitter reuptake or stimulate neurotransmitter release.

Rationale for Functional Assays

Binding affinity alone does not reveal the functional consequence of the interaction. This compound could act as an inhibitor (blocker) of the transporter or as a substrate (releaser). Neurotransmitter uptake and release assays are crucial for distinguishing between these mechanisms.

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of this compound to block the reuptake of neurotransmitters into cells expressing the corresponding transporters. A fluorescence-based approach offers a high-throughput and real-time alternative to traditional radiolabeled methods.[6][7][8][9]